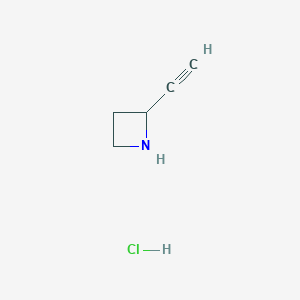

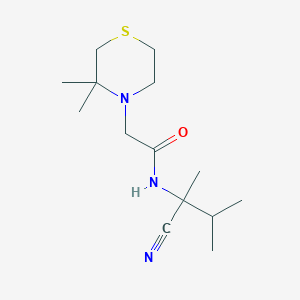

![molecular formula C13H15NO3 B2796004 5-甲氧基-1H-螺[吲哚-3,4'-氧杂环戊烷]-2-酮 CAS No. 1979811-64-7](/img/structure/B2796004.png)

5-甲氧基-1H-螺[吲哚-3,4'-氧杂环戊烷]-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxyindole is a compound useful in organic synthesis . It’s a member of indoles, which are the most important core structures in many biologically active natural products .

Synthesis Analysis

Spiro-fused indoles can be synthesized using a one-pot methodology under ultrasonic irradiation . The process involves the reactivity of biobased building blocks, including acrylic acids and formamides . An efficient synthesis of 5‐Methoxyindole conjugated with aniline and substituted anilines by base catalyzed condensation reaction was described .Molecular Structure Analysis

The molecular structure of 5-Methoxyindole includes a methoxy group (OCH3) attached to an indole core . The indole core is a privileged scaffold found in nature .Chemical Reactions Analysis

The synthesis of spiro-fused indoles involves carbamoylation and imidation reactions under ultrasonic irradiation . The reaction steps occur in the same reaction vessel, which is desirable for green and sustainable synthesis .Physical And Chemical Properties Analysis

5-Methoxyindole is a white to light brownish crystalline powder . It has a melting point of 52.0°C to 56.0°C and a boiling point of 176.0°C to 178.0°C . It is insoluble in water .科学研究应用

合成和结构表征

- 探索了一种新型螺并[吲哚-萘]恶嗪衍生物的合成和晶体结构,该衍生物在溶剂中表现出优异的光致变色性质。该研究通过各种光谱和 X 射线衍射方法深入了解了该化合物的结构 (Li, Pang, Wu, & Meng, 2015)。

- 另一项研究重点关注了超声促进的水中螺并[吲哚-3,5'-[1,3]恶噻烷的合成,突出了这些化合物更绿色、更高效的合成途径 (Dandia, Singh, & Bhaskaran, 2010)。

光致变色性质

- 对螺并恶嗪化合物的研究揭示了它们比色检测 Hg2+ 和 CH3Hg+ 的潜力,证明了螺并恶嗪的结构异构化为开环形式的次花菁。该性质用于形成与汞阳离子的配合物,表明在环境监测中具有潜在应用 (Pattaweepaiboon 等,2020)。

绿色化学应用

潜在的抗菌和抗氧化特性

- 对螺并[吲哚-环氧乙烷]的立体定向合成及其生物测定的研究证明了先导化合物的抗菌活性和抗氧化特性,表明它们在药理应用中的效用 (Dandia, Singh, & Bhaskaran, 2011)。

生物活性和药学应用

- 合成了氨基吡啶基/吡嗪基螺并[吲哚-3,4'-哌啶]-2-酮,并将其鉴定为高度选择性和有效的 c-Met/ALK 抑制剂,表明它们在癌症治疗中的潜力 (Li, Wu, Tian, Zhang, & Wu, 2013)。

作用机制

安全和危害

未来方向

The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of a sustainable organic processes . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indole . Future research could focus on further optimization of these processes and exploration of new potential applications .

属性

IUPAC Name |

5-methoxyspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)13(12(15)14-11)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJITTNMMUJNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

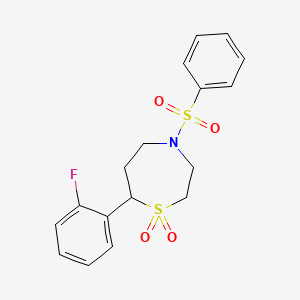

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)

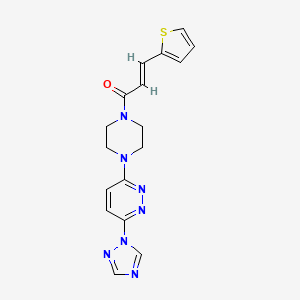

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

![2-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2795927.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B2795937.png)

![N-(2-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2795938.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2795943.png)